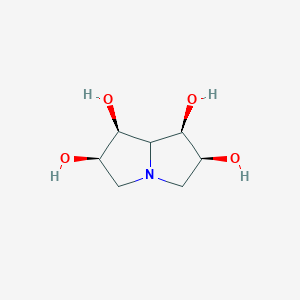

1,2,6,7-Tetrahydroxypyrrolizidine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

129415-27-6 |

|---|---|

Molekularformel |

C7H13NO4 |

Molekulargewicht |

175.18 g/mol |

IUPAC-Name |

(1R,2S,6R,7S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6,7-tetrol |

InChI |

InChI=1S/C7H13NO4/c9-3-1-8-2-4(10)7(12)5(8)6(3)11/h3-7,9-12H,1-2H2/t3-,4+,5?,6-,7+ |

InChI-Schlüssel |

CXWWINPFWYPLRL-PNYSXETKSA-N |

SMILES |

C1C(C(C2N1CC(C2O)O)O)O |

Isomerische SMILES |

C1[C@H]([C@H](C2N1C[C@@H]([C@@H]2O)O)O)O |

Kanonische SMILES |

C1C(C(C2N1CC(C2O)O)O)O |

Synonyme |

1,2,6,7-tetrahydroxypyrrolizidine 1,2,6,7-THPZ |

Herkunft des Produkts |

United States |

Structural Elucidation and Stereochemical Characterization of 1,2,6,7 Tetrahydroxypyrrolizidine and Its Stereoisomers

Determination of Relative and Absolute Stereochemistry

The determination of both the relative and absolute stereochemistry of 1,2,6,7-tetrahydroxypyrrolizidine and its isomers is a significant challenge due to the multiple chiral centers present in the molecule. The structures of these natural compounds have been primarily determined through NMR analysis, with total synthesis often being the definitive method for stereochemical validation. uca.edu.ar

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2,6,7-tetrahydroxypyrrolizidine and its analogs. A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques, provides detailed information about the connectivity and spatial orientation of atoms within the molecule.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the types of protons and carbons present in the molecule and their chemical environments. For instance, in the ¹H NMR spectrum of a related pyrrolizidine (B1209537) alkaloid, signals corresponding to an oxymethine group and a trisubstituted double bond provided initial structural clues. scielo.br The chemical shifts in ¹³C NMR spectra are also indicative of specific functional groups; for example, signals for carbonyl groups in some pyrrolizidine alkaloids appear at distinct ppm values. japsonline.com

2D NMR Techniques (COSY, HMQC, HMBC, NOESY): Two-dimensional NMR experiments are indispensable for establishing the complete structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling, helping to piece together the spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton and carbon signals, identifying which protons are directly attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule. For example, in the structural determination of amphorogynine A, HMBC cross-peaks were diagnostic in confirming the structure. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly vital for determining the relative stereochemistry. It detects protons that are close in space, even if they are not directly bonded. The observation of NOESY correlations between specific protons, such as H-1/H-7a and H-6/H-7a, has been used to deduce the relative stereochemistry of the pyrrolizidine moiety in related compounds. acs.orgresearchgate.net

Interactive Table 1: Representative ¹H and ¹³C NMR Data for a Hyacinthacine A2 Analog

| Position | ¹³C NMR (100 MHz, D₂O) δ (ppm) | ¹H NMR (400 MHz, D₂O) δ (ppm) |

| 1 | 81.0 | 4.08–3.97 (m) |

| 2 | 77.2 | 4.08–3.97 (m) |

| 3 | 73.0 | 4.08–3.97 (m) |

| 5 | 58.5 | 3.42–3.32 (m) |

| 6 | 31.7 | 2.30–2.07 (m) |

| 7 | 72.3 | 3.95–3.87 (m) |

| 7a | 60.3 | 3.54–3.45 (m) |

| 8 | - | 3.42–3.32 (m) |

Data adapted from a study on the total synthesis of Hyacinthacine A2. rsc.org

While NMR provides powerful insights into the relative stereochemistry, X-ray crystallography offers the most definitive method for determining the absolute three-dimensional structure of a molecule. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The analysis of this pattern allows for the precise determination of atomic positions, bond lengths, and bond angles, thereby establishing the absolute configuration of each chiral center. nih.gov However, a significant bottleneck for this technique is the ability to grow a single crystal of sufficient quality. nih.gov For many polyhydroxylated pyrrolizidines, the lack of suitable crystals has made total synthesis the primary alternative for absolute stereochemical confirmation. uca.edu.ar

Mass Spectrometry for Molecular Fragmentation and Structural Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. nih.gov

Electron Impact Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a characteristic manner. The analysis of these fragment ions provides valuable structural information. For pyrrolizidine alkaloids, characteristic fragmentation patterns, such as the loss of specific side chains or the cleavage of the pyrrolizidine ring system, are often observed. researchgate.net For example, the EI-MS of a new pyrrolizidine alkaloid, helindicine, showed a molecular ion peak at m/z 281 and a base peak at m/z 207, along with other characteristic fragment ions. scielo.br

Specific Fragment Ion Analysis: The fragmentation patterns of pyrrolizidine alkaloids are often complex but can be highly informative. The cleavage of the ester bonds and the fragmentation of the necine base are common pathways. researchgate.net High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the ions, which can be used to deduce their elemental composition and further confirm the proposed structure. scielo.br For instance, the molecular formula of helindicine, C₁₅H₂₃NO₄, was deduced from its high-resolution EI-MS data. scielo.br

Interactive Table 2: Characteristic Mass Spectral Fragments of a Pyrrolizidine Alkaloid

| m/z | Proposed Fragment | Significance |

| 281 | [M]⁺ | Molecular Ion |

| 207 | [M - C₄H₆O]⁺ | Loss of a side chain fragment |

| 149 | [C₉H₁₁NO]⁺ | Fragment containing the necine base |

| 135 | [C₈H₉NO]⁺ | Further fragmentation of the necine base |

Data derived from the mass spectral analysis of helindicine. scielo.br

Spectroscopic Methods for Structural Insight

In addition to NMR and mass spectrometry, other spectroscopic techniques provide valuable information about the functional groups present in 1,2,6,7-tetrahydroxypyrrolizidine.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule based on their characteristic absorption of infrared radiation. For polyhydroxylated pyrrolizidines, the IR spectrum typically shows a broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. japsonline.comacs.org If the molecule contains a carbonyl group, a strong absorption band will be observed in the region of 1700-1750 cm⁻¹. scielo.brjapsonline.comacs.org For example, the IR spectrum of amphorogynine A displayed an intense ester band at 1730 cm⁻¹, which was a key piece of evidence in its structural elucidation. acs.org

Synthetic Strategies and Methodologies for 1,2,6,7 Tetrahydroxypyrrolizidine and Polyhydroxylated Pyrrolizidine Analogues

De Novo Synthesis from Carbohydrate-Derived Precursors

The inherent chirality of carbohydrates makes them ideal starting materials for the enantioselective synthesis of complex molecules like polyhydroxylated pyrrolizidines. Various sugars and their derivatives have been employed to construct the pyrrolizidine (B1209537) core, ensuring the correct stereochemical configuration of the hydroxyl groups.

Utilization of Heptonolactones (e.g., D-glycero-D-talo-heptono-1,4-lactone, D-glycero-D-gulo-heptono-1,4-lactone)

Heptonolactones, seven-carbon sugar lactones, have served as valuable precursors in the synthesis of polyhydroxylated pyrrolizidines, such as the alexines. kib.ac.cn A notable strategy involves the conversion of a heptonolactone into a key intermediate, which then undergoes a series of transformations to form the bicyclic pyrrolizidine system.

For instance, a synthetic approach towards alexine (B40350), a related polyhydroxylated pyrrolizidine, has been initiated from D-glycero-D-gulo-heptono-1,4-lactone. This starting material is transformed through a sequence of reactions including protection of hydroxyl groups, reduction, and introduction of a nitrogen-containing functional group to ultimately form the pyrrolizidine ring system.

A general synthetic sequence can be outlined as follows:

Protection and Functional Group Manipulation: The starting heptonolactone undergoes selective protection of its hydroxyl groups.

Chain Elongation and Cyclization: The lactone is opened, and the carbon chain is extended. This is followed by a cyclization step to form the pyrrolidine (B122466) ring.

Formation of the Bicyclic System: A second cyclization reaction leads to the formation of the fused pyrrolizidine skeleton.

Deprotection: Finally, removal of the protecting groups yields the target polyhydroxylated pyrrolizidine.

| Starting Material | Key Intermediate | Target Compound Class |

| D-glycero-D-gulo-heptono-1,4-lactone | Protected aminoheptitol derivative | Alexines and related polyhydroxylated pyrrolizidines |

| D-glycero-D-talo-heptono-1,4-lactone | Azido-heptitol derivative | Polyhydroxylated pyrrolizidine analogues |

Synthesis via L-Ascorbic Acid-Derived Allylic Alcohols

L-Ascorbic acid (Vitamin C) is another readily available and inexpensive chiral starting material for the synthesis of various natural products. Its inherent stereochemistry and functionality can be exploited to create key building blocks for polyhydroxylated pyrrolizidines. A common strategy involves the conversion of L-ascorbic acid into a chiral allylic alcohol. This intermediate can then undergo a series of transformations, including the introduction of a nitrogen atom and subsequent cyclizations, to afford the desired pyrrolizidine scaffold. The double bond in the allylic alcohol provides a handle for further functionalization and for the construction of the second ring of the pyrrolizidine system.

Approaches from D-Ribose and L-Erythrose Derivatives for Chiral Scaffolding

D-Ribose and L-Erythrose, with their well-defined stereochemistry, are excellent chiral scaffolds for the synthesis of polyhydroxylated pyrrolizidines. These sugars provide a template to control the stereochemical outcome of the synthetic sequence.

For example, a nitrone derived from L-xylose, a related pentose, has been utilized in the synthesis of (+)-australine, another polyhydroxylated pyrrolizidine alkaloid. researchgate.net This approach highlights the utility of sugar-derived nitrones in constructing the pyrrolizidine core. researchgate.net Similarly, D-ribose can be converted into a chiral nitrone or another suitable precursor that undergoes cycloaddition and subsequent transformations to yield the target pyrrolizidine. The synthesis of various polyhydroxylated alkaloids has been achieved by leveraging the stereocenters of these parent sugars to guide the formation of the new stereocenters in the final product.

Key Synthetic Reactions and Transformations

The construction of the pyrrolizidine skeleton often relies on powerful and stereoselective chemical reactions. These transformations are crucial for forming the five-membered rings and for installing the correct stereochemistry at each chiral center.

Nitrone 1,3-Dipolar Cycloaddition Reactions (e.g., for stereoselective pyrrolidine ring formation)

The 1,3-dipolar cycloaddition reaction between a nitrone and a dipolarophile is a powerful and widely used method for the stereoselective synthesis of the pyrrolidine ring, which forms the core of the pyrrolizidine system. rsc.org This reaction is highly valued for its ability to generate multiple stereocenters in a single step with a high degree of control. rsc.org

In the context of polyhydroxylated pyrrolizidine synthesis, a chiral nitrone, often derived from a carbohydrate, is reacted with an alkene dipolarophile. The stereochemistry of the starting carbohydrate directs the facial selectivity of the cycloaddition, leading to the formation of a specific stereoisomer of the resulting isoxazolidine (B1194047). This isoxazolidine can then be readily converted to the corresponding pyrrolidine through reductive N-O bond cleavage.

A key advantage of this method is the ability to introduce functionality on both the nitrone and the dipolarophile, which can then be further manipulated to complete the synthesis of the target pyrrolizidine. The reaction can be performed under mild conditions and often proceeds with high yields and stereoselectivity.

| Reaction Type | Reactants | Product | Key Feature |

| 1,3-Dipolar Cycloaddition | Chiral Nitrone (from carbohydrate) + Alkene | Isoxazolidine | Stereoselective formation of the pyrrolidine precursor |

Applications of the Overman Rearrangement in Stereocontrolled Synthesis

The Overman rearrangement is a powerful tool for the stereocontrolled synthesis of allylic amines from allylic alcohols. This kib.ac.cnkib.ac.cn-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) proceeds with a high degree of stereocontrol, making it particularly valuable in the synthesis of complex nitrogen-containing natural products.

In the synthesis of polyhydroxylated pyrrolizidine analogues, the Overman rearrangement can be employed to introduce a nitrogen-containing substituent with a specific stereochemistry. An allylic alcohol, often derived from a carbohydrate precursor, is first converted to the corresponding trichloroacetimidate. Upon heating, this intermediate undergoes rearrangement to an allylic trichloroacetamide. The stereochemistry of the starting allylic alcohol dictates the stereochemistry of the newly formed C-N bond. This stereochemically defined allylic amine can then be further elaborated and cyclized to form the pyrrolizidine ring system. The ability to control the stereochemistry of the nitrogen substituent at an early stage is a significant advantage of this methodology.

Palladium-Catalyzed Rearrangements and Cyclizations

Palladium-catalyzed reactions have emerged as powerful tools in the synthesis of complex heterocyclic systems, including pyrrolizidine alkaloids. colab.ws These methods offer high efficiency and selectivity in the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the pyrrolizidine framework.

One notable strategy involves a palladium-catalyzed 5-exo-trig/5-exo-trig cascade carbocyclization process. nih.gov This approach has been successfully employed in the synthesis of highly substituted benzopyrrolizidines. nih.gov The reaction sequence begins with an Ugi four-component reaction to generate dehydroalanine (B155165) derivatives, which then undergo the palladium-catalyzed cascade cyclization to yield the desired benzopyrrolizidine core in moderate to good yields. nih.gov

Another application of palladium catalysis is in the intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides. This method provides access to conformationally restricted aza[3.1.0]bicycles, which can serve as precursors to pyrrolizidine derivatives. nih.gov The reaction proceeds through a typical aza-Wacker mechanism, forming a new C-N bond with oxygen as the terminal oxidant. nih.gov

Furthermore, palladium-catalyzed hydroarylation of pyrrolines has been developed to synthesize 3-aryl pyrrolidines, which are valuable intermediates for more complex pyrrolizidine structures. researchgate.net This process exhibits broad substrate scope and can directly generate drug-like molecules from readily available precursors. researchgate.net The choice of the nitrogen-protecting group on the pyrroline (B1223166) is critical; N-alkyl pyrrolines favor hydroarylation products, while N-acyl pyrrolines typically yield arylation products. researchgate.net

The versatility of palladium catalysis is also demonstrated in the synthesis of β-hydroxy compounds through the C-H activation of anilines and subsequent reaction with epoxides. rsc.org This methodology, which proceeds via a strained 6,4-palladacycle intermediate, allows for the regioselective functionalization of anilines and can be applied to the synthesis of functionalized pyrrolidine and pyrrolizidine precursors. rsc.org

| Reaction Type | Catalyst System | Key Transformation | Application |

| Cascade Carbocyclization | Palladium catalyst | 5-exo-trig/5-exo-trig cyclization | Synthesis of benzopyrrolizidines nih.gov |

| Aza-Wacker Cyclization | Palladium(II) catalyst | Intramolecular oxidative amidation | Synthesis of aza[3.1.0]bicycles nih.gov |

| Hydroarylation | Palladium catalyst | Hydroarylation of pyrrolines | Synthesis of 3-aryl pyrrolidines researchgate.net |

| C-H Activation/Alkylation | Palladium catalyst | Ortho-C(sp2)-C(sp3) coupling | Synthesis of β-hydroxy aniline (B41778) derivatives rsc.org |

Radical Cyclization Approaches (e.g., utilizing tartaric acid as a starting material)

Radical cyclizations offer a powerful and versatile method for the construction of five-membered rings, making them well-suited for the synthesis of the pyrrolidine core of pyrrolizidine alkaloids. diva-portal.org These reactions are known for their high functional group tolerance and their ability to proceed under mild conditions. nih.gov

A common strategy involves the 5-exo-trig cyclization of an iminyl radical onto a tethered alkene. nsf.gov This approach has been used to synthesize a variety of functionalized pyrrolines, which are valuable intermediates for the synthesis of polyhydroxylated pyrrolizidines. nsf.gov The iminyl radicals can be generated from O-phenyloximes under microwave irradiation, and the resulting cyclic radicals can be trapped with a range of reagents to introduce further functionality. nsf.gov

The diastereoselectivity of radical cyclizations can often be controlled by the choice of protecting groups or the presence of stereodirecting auxiliaries. diva-portal.org For instance, the use of a diphenylphosphinoyl protecting group on the nitrogen atom can lead to highly cis-selective cyclizations, while unprotected precursors often favor the formation of the trans-diastereomer. diva-portal.org

While the direct use of tartaric acid as a starting material in radical cyclization approaches for 1,2,6,7-tetrahydroxypyrrolizidine is not extensively detailed in the provided search results, the principles of stereocontrolled radical cyclizations are applicable. Tartaric acid, with its inherent chirality and multiple functional groups, can serve as a chiral pool starting material for the synthesis of the necessary radical precursors, thereby enabling the asymmetric synthesis of polyhydroxylated pyrrolizidines.

Recent advancements in radical chemistry have also led to the development of cascade processes that allow for the rapid assembly of complex polycyclic systems. nih.gov These cascades can involve multiple C-C bond formations in a single step, mimicking the efficiency of biosynthetic pathways. nih.gov

| Radical Cyclization Approach | Key Features | Outcome |

| Iminyl Radical Cyclization | Generation from O-phenyloximes, microwave irradiation | Synthesis of functionalized pyrrolines nsf.gov |

| Diastereoselective Cyclization | Use of protecting groups (e.g., diphenylphosphinoyl) | Control of stereochemistry (cis or trans products) diva-portal.org |

| Radical Cascade Processes | Multiple C-C bond formations in one step | Rapid construction of complex polycyclic frameworks nih.gov |

Diastereoselective Dihydroxylation and Hydroboration Techniques

The stereocontrolled introduction of hydroxyl groups is a critical aspect of synthesizing polyhydroxylated pyrrolizidines like 1,2,6,7-tetrahydroxypyrrolizidine. Diastereoselective dihydroxylation and hydroboration are key techniques employed to achieve this with high precision.

Diastereoselective Dihydroxylation: This method, often utilizing osmium tetroxide, is a reliable way to introduce two adjacent hydroxyl groups onto a double bond. The stereochemical outcome can be influenced by the existing stereocenters in the molecule, leading to the preferential formation of one diastereomer. For instance, in the synthesis of (+)-casuarine, a stereoselective dihydroxylation reaction using osmium tetroxide was a key step in establishing the correct stereochemistry of the hydroxyl groups. researchgate.netscispace.com This reaction resulted in the formation of an anti-amino alcohol. researchgate.netscispace.com Similarly, the synthesis of (+)-1-epiaustraline employed a diastereoselective dihydroxylation to install the final stereocenter. acs.org

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of a hydroxyl group across a double bond. The stereoselectivity of the hydroboration step can be controlled by the steric environment around the double bond, and the use of chiral boranes can induce enantioselectivity. In the context of polyhydroxylated pyrrolizidine synthesis, hydroboration is a valuable tool for introducing hydroxyl groups at specific positions with defined stereochemistry. For example, a nickel-catalyzed 1,4-hydroboration of 1,3-dienes has been shown to produce stereodefined (Z)-allylboron reagents, which can be oxidized to the corresponding allylic alcohols. nih.govnih.gov This method provides access to key building blocks for the synthesis of complex natural products. nih.gov

A platinum-catalyzed enantioselective 1,4-diboration of 1,3-dienes followed by oxidation offers a route to enantiomerically enriched 1,4-diols, further expanding the toolkit for creating stereochemically complex molecules. organic-chemistry.org

| Technique | Reagents | Key Transformation | Application in Pyrrolizidine Synthesis |

| Diastereoselective Dihydroxylation | Osmium tetroxide | Formation of syn or anti-diols | Establishing stereocenters in casuarine (B1244732) and 1-epiaustraline synthesis researchgate.netscispace.comacs.org |

| Hydroboration-Oxidation | Borane reagents (e.g., 9-BBN), followed by oxidation | Anti-Markovnikov hydroxylation | Introduction of hydroxyl groups with stereocontrol |

| Catalytic 1,4-Hydroboration | Ni or Pd/Rh catalysts, pinacolborane | Synthesis of (Z)-allylboronates and allylic alcohols | Access to key chiral building blocks nih.govnih.gov |

| Catalytic 1,4-Diboration | Pt catalyst, bis(pinacolato)diboron | Synthesis of enantiomerically enriched 1,4-diols | Creation of stereochemically complex intermediates organic-chemistry.org |

Strategic Ring Closure Methodologies to Form the Bicyclic Pyrrolizidine System

The formation of the characteristic bicyclic [3.3.0] octane (B31449) skeleton of pyrrolizidines is a pivotal step in their synthesis. Various strategic ring closure methodologies have been developed to construct this core structure efficiently and with stereocontrol.

Ring-Closing Metathesis (RCM): RCM has become a widely used and powerful tool for the synthesis of cyclic compounds, including the pyrrolizidine system. researchgate.netorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalyst, involves the intramolecular coupling of two alkene moieties to form a cyclic alkene. organic-chemistry.org In the context of pyrrolizidine synthesis, a diallylamine (B93489) derivative can be subjected to RCM to form a pyrroline ring. nih.gov For the construction of the bicyclic system, a tandem RCM-transannular cyclization strategy has been employed. nih.gov In this approach, a diene is first cyclized using RCM to form a medium-sized azacyclooctene ring. nih.gov Subsequent functionalization and activation of the double bond, for example, through epoxidation, facilitates a transannular attack by the nitrogen atom to forge the second ring of the pyrrolizidine core. nih.gov

Intramolecular Cyclization/Annulation: Various intramolecular cyclization strategies have been utilized. One approach involves the intramolecular SN2 cyclization of a suitably functionalized eight-membered ring, formed via RCM, to create the pyrrolizidine skeleton. nih.gov Another strategy is the Cope-House cyclization, which has been used to construct fully substituted polyhydroxylated pyrrolizidines. nih.gov This method involves the nucleophilic addition of a dithiane to a cyclic nitrone, followed by the Cope-House cyclization to form the bicyclic system. nih.gov A [3+2] annulation reaction between an N-tosyl-α-amino aldehyde and a 1,3-bis(silyl)propene has also been reported for the total synthesis of (+)-alexine. kib.ac.cn

Tandem Cycloadditions: A tandem intramolecular [4+2]/intermolecular [3+2] nitroalkene cycloaddition has been a key step in the synthesis of (+)-1-epiaustraline. acs.org This powerful sequence establishes multiple stereocenters in a single operation, leading to a highly efficient construction of the pyrrolizidine core.

| Methodology | Key Reaction | Catalyst/Reagent | Application |

| Ring-Closing Metathesis (RCM) | Olefin metathesis | Grubbs' catalyst | Formation of pyrroline ring nih.gov |

| Tandem RCM-Transannular Cyclization | RCM followed by intramolecular cyclization | Grubbs' catalyst, m-CPBA | Synthesis of (+)-australine nih.gov |

| Cope-House Cyclization | Nucleophilic addition and cyclization | Dithiane, cyclic nitrone | Synthesis of substituted pyrrolizidines nih.gov |

| [3+2] Annulation | Cycloaddition | N-tosyl-α-amino aldehyde, 1,3-bis(silyl)propene | Total synthesis of (+)-alexine kib.ac.cn |

| Tandem Cycloaddition | [4+2]/[3+2] nitroalkene cycloaddition | Chiral vinyl ether | Synthesis of (+)-1-epiaustraline acs.org |

Synthesis of Specific Stereoisomers and Analogues of 1,2,6,7-Tetrahydroxypyrrolizidine

The synthesis of specific stereoisomers and analogues of 1,2,6,7-tetrahydroxypyrrolizidine, such as casuarine, alexine, and australine (B55042), has been a major focus in synthetic organic chemistry. These efforts are driven by the desire to understand the structure-activity relationships of these potent glycosidase inhibitors and to develop new therapeutic agents.

Total Synthesis of Casuarine and its Stereoisomers

Casuarine, a highly oxygenated pyrrolizidine alkaloid, possesses six contiguous stereogenic centers, making its synthesis a formidable challenge. rsc.org Several total syntheses of casuarine and its stereoisomers have been reported, often employing chiral starting materials and stereoselective reactions.

Another approach utilizes a D-arabinose-derived cyclic nitrone. rsc.orgrsc.org A stereocomplementary strategy starting from this nitrone has enabled the synthesis of four diastereomers: casuarine, 6-epi-casuarine, 7-epi-casuarine, and 6,7-diepi-casuarine. rsc.orgrsc.org Key transformations in this synthesis include a selenium dioxide-mediated allylic oxidation and an inversion of the configuration at the C-6 position. rsc.org

| Starting Material | Key Reactions | Synthesized Compound(s) | Overall Yield |

| Chiral 1,3-oxazine | Stereoselective dihydroxylation, Grignard vinyl addition | (+)-Casuarine | 16% researchgate.netscispace.com |

| D-arabinose-derived nitrone | SeO₂-mediated allylic oxidation, C-6 configuration inversion | Casuarine, 6-epi-casuarine, 7-epi-casuarine, 6,7-diepi-casuarine | Not specified rsc.orgrsc.org |

| Nitrobenzoate, chiral vinyl ether, vinyl silane | Tandem [4+2]/[3+2] nitroalkene cycloaddition | (+)-Casuarine | 20% researchgate.net |

Preparation of Alexine, Australine, and their Epimers

Alexine and australine are other important members of the polyhydroxylated pyrrolizidine alkaloid family, and their syntheses have been extensively studied. An epimer is a type of stereoisomer that differs in configuration at only one stereocenter. youtube.comyoutube.com The synthesis of epimers is crucial for studying structure-activity relationships. nih.gov

Alexine and its Epimers: The synthesis of (+)-alexine has been achieved through a highly stereoselective [3+2] annulation reaction of an N-tosyl-α-amino aldehyde with a 1,3-bis(silyl)propene. kib.ac.cn A chemoenzymatic approach has also been developed for the synthesis of 7-epialexine, which involves a sequential enzymatic aldol (B89426) reaction and bis-reductive amination, avoiding the need for protecting groups on the hydroxyl functionalities. nih.gov The total syntheses of (-)-7-epi-alexine and (+)-alexine have also been accomplished using a stereoselective allylation as a key step. kib.ac.cn

Australine and its Epimers: A chemoenzymatic route has been successfully applied to the synthesis of australine and 3-epiaustraline. nih.gov This method utilizes an enzymatic aldol reaction and bis-reductive amination. nih.gov The synthesis of (+)-australine has also been achieved via a tandem ring-closing metathesis-transannular cyclization strategy. nih.gov This pathway starts from an epoxy alcohol, which is converted to a diene that undergoes RCM to form an azacyclooctene. nih.gov Epoxidation of the double bond followed by base-induced transannular cyclization yields the australine core. nih.gov The asymmetric synthesis of (+)-australine has been reported starting from a functionalized pyrrolidine derived from a chiral 1,3-oxazine, with a key step being a diastereoselective allylation. researchgate.net The first asymmetric synthesis of 1,2-diepi-alexine and 1,2,7-triepi-australine has also been reported. kib.ac.cn

| Target Compound | Synthetic Strategy | Key Reactions |

| (+)-Alexine | [3+2] Annulation | Stereoselective annulation of an N-tosyl-α-amino aldehyde kib.ac.cn |

| 7-Epialexine | Chemoenzymatic | Enzymatic aldol reaction, bis-reductive amination nih.gov |

| (-)-7-Epi-alexine & (+)-Alexine | Stereoselective Allylation | Stereoselective allylation kib.ac.cn |

| Australine & 3-Epiaustraline | Chemoenzymatic | Enzymatic aldol reaction, bis-reductive amination nih.gov |

| (+)-Australine | Tandem RCM-Transannular Cyclization | RCM, epoxidation, transannular cyclization nih.gov |

| (+)-Australine | Asymmetric Synthesis from Chiral Precursor | Diastereoselective allylation researchgate.net |

| 1,2-Diepi-alexine & 1,2,7-Triepi-australine | Asymmetric Synthesis | Not specified in detail kib.ac.cn |

Synthesis of Hyacinthacines and Related Branched-Chain Polyhydroxylated Pyrrolizidines

The synthesis of hyacinthacines, a subgroup of polyhydroxylated pyrrolizidine alkaloids, and their branched-chain analogues has attracted considerable attention due to their potential as glycosidase inhibitors. nih.gov Various synthetic strategies have been developed to access these structurally complex molecules, often employing chiral starting materials derived from sugars or amino acids to control the stereochemistry of the final products.

Another powerful method for constructing the pyrrolizidine core is through transannular cyclization reactions. A versatile and diastereodivergent route has been developed based on the transannular iodoamination of substituted 1,2,3,4,7,8-hexahydroazocine (B14630439) scaffolds. rsc.org This methodology has been successfully applied to the asymmetric syntheses of (−)-hyacinthacine A1, (−)-7a-epi-hyacinthacine A1, and (−)-hyacinthacine A2. rsc.org The required hexahydroazocine precursors were prepared via conjugate addition and ring-closing metathesis. rsc.org A different transannular reaction, a hydroamination where the planar chirality of a 5-aza-trans-cyclooctene precursor is transferred to point chirality in the product, has also been reported for the total synthesis of hyacinthacine A2. researchgate.net

Other synthetic approaches have also proven effective. A short and enantiospecific synthesis of (+)-hyacinthacine A2 was accomplished using Wittig methodology. researchgate.net Additionally, the construction of the bicyclic pyrrolizidine system has been achieved through a nucleophilic addition of a dithiane to a cyclic nitrone, followed by a Cope-House cyclization. researchgate.net The versatility of these synthetic concepts allows for the preparation of a wide range of hyacinthacine family members and their analogues. researchgate.net

Table 1: Synthetic Approaches to Hyacinthacines

| Target Compound(s) | Key Synthetic Strategy | Starting Material/Key Intermediate | Reference |

|---|---|---|---|

| (+)-Hyacinthacine C3 and (+)-5-epi-hyacinthacine C3 | 1,3-Dipolar cycloaddition, Wittig olefination, Iodine-mediated aminocyclization | L-mannose derived nitrone | nih.gov |

| (-)-Hyacinthacine A1, (-)-7a-epi-hyacinthacine A1, (-)-Hyacinthacine A2 | Transannular iodoamination | Substituted 1,2,3,4,7,8-hexahydroazocine | rsc.org |

| Hyacinthacine A2 | Transannular hydroamination | 5-Aza-trans-cyclooctene precursor | researchgate.net |

| (+)-Hyacinthacine A2 | Wittig reaction | Not specified | researchgate.net |

| Hyacinthacines B3 and B7 | Nucleophilic addition of dithiane to a cyclic nitrone, Cope-House cyclization | Cyclic nitrone | researchgate.net |

| 5-Alkyl-hyacinthacine epimers | Strategy based on D-xylose-derived polyhydroxylated cyclic nitrone | D-xylose | researchgate.net |

Development of Efficient and Flexible Synthetic Routes for Diverse Pyrrolizidine Scaffolds

The development of efficient and flexible synthetic routes capable of generating a wide variety of pyrrolizidine scaffolds is a significant goal in organic synthesis, driven by the need for compound libraries for drug discovery. nih.gov These strategies often focus on creating diverse molecular frameworks from common intermediates, a concept central to diversity-oriented synthesis. nih.govresearchgate.net

One flexible strategy for the synthesis of polyhydroxylated pyrrolizidines begins with commercially available pyranosides, such as methyl α-D-glucopyranoside. nih.gov A key transformation in this route is the one-pot conversion of a halopyranoside into a divinylamine. This is followed by protection of the amine and a subsequent ring-closing metathesis to form a multifunctional eight-membered ring. An internal S(N)2 cyclization then constructs the alkene-containing pyrrolizidine core, which can be further functionalized, for example by dihydroxylation, to yield tetrahydroxylated pyrrolizidines. nih.gov This approach serves as a template for accessing various stereoisomers of polyhydroxylated pyrrolizidines. nih.gov

Another general strategy for producing pyrrolizidine alkaloids has been described that allows for the synthesis of natural products with differing stereochemistry and substitution patterns from a common intermediate. researchgate.netnih.gov The key features of this route include a diastereoselective dihydroxylation and an inversion of stereochemistry at the ring junction, achieved through the hydroboration of an enamine intermediate, followed by ring closure to form the bicyclic system. researchgate.netnih.gov This versatile approach enabled the synthesis of four different natural products and allowed for the assignment of the absolute stereochemistry of 2,3,7-triepiaustraline and hyacinthacine A7. researchgate.net

Multicomponent reactions offer an efficient pathway to highly substituted pyrrolizidines. A 1,3-dipolar cycloaddition involving proline ester hydrochlorides, aldehydes, and dipolarophiles can be performed at room temperature to generate diverse pyrrolizidine structures. researchgate.net When derivatives of (2S,4R)-4-hydroxyproline are used, enantioenriched pyrrolizidines can be obtained with high regio- and diastereoselectivity. researchgate.net

Furthermore, the concept of two-directional synthesis has been recognized as a powerful tool for rapidly building molecular complexity from simple starting materials. researchgate.net This strategy is particularly well-suited for diversity-oriented synthesis, enabling the efficient creation of a range of complex polycyclic alkaloid scaffolds. researchgate.net These advanced synthetic methodologies provide access to a broad spectrum of pyrrolizidine alkaloids, facilitating the exploration of their biological activities. nih.gov

Table 2: Flexible Synthetic Routes to Diverse Pyrrolizidine Scaffolds

| Key Strategy | Core Transformation(s) | Starting Material/Intermediate Type | Diversity Aspect | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis | Zn reduction/reductive amination, Ring-closing metathesis, Internal S(N)2 cyclization | Pyranosides (e.g., methyl α-D-glucopyranoside) | Systematic production of various stereoisomers | nih.gov |

| Ring Junction Inversion | Diastereoselective dihydroxylation, Hydroboration of an enamine | Common intermediate (+)-9 | Access to different stereochemistries and substitution patterns | researchgate.netnih.gov |

| Multicomponent Reaction | 1,3-Dipolar cycloaddition | Proline ester hydrochlorides, aldehydes, dipolarophiles | Generates highly substituted pyrrolizidines | researchgate.net |

| Diversity-Oriented Synthesis | Sequential Pd-catalyzed asymmetric hydroamination and Ru-catalyzed ring-closing-metathesis | Alkoxyallene | Efficient synthesis of natural products and their epimers | researchgate.net |

| Two-Directional Synthesis | Folding reaction pathways | Simple, often linear, substrates | Rapid elaboration into complex, diverse polycyclic alkaloid scaffolds | researchgate.net |

Biosynthesis and Biotransformation Pathways of Polyhydroxylated Pyrrolizidine Alkaloids

Proposed Biosynthetic Origins and Precursor Identification (e.g., amino acid or carbohydrate involvement)

The biosynthesis of the fundamental pyrrolizidine (B1209537) ring, the core of all PAs, is widely understood to originate from amino acids. The primary precursors are the polyamines putrescine and spermidine (B129725). nih.govwikipedia.org These polyamines are themselves derived from the basic amino acid arginine, and feeding experiments with labeled ornithine have shown its efficient incorporation into the necine base of PAs. nih.gov The most widely accepted pathway proposes that the biosynthesis begins with a NAD+-dependent condensation of two molecules of putrescine, although some studies suggest the involvement of one molecule of putrescine and one molecule of spermidine. nih.govcdnsciencepub.com Spermidine is considered an essential precursor, providing its aminobutyl group to putrescine to form homospermidine, the first specific intermediate in the biosynthesis of the necine base moiety. nih.gov

While the core structure is derived from amino acids, the synthesis of highly oxygenated PAs, such as 1,2,6,7-Tetrahydroxypyrrolizidine, can also be achieved from carbohydrate precursors. nih.gov For instance, the synthesis of 1α,2α,6α,7α,7aβ-1,2,6,7-tetrahydroxypyrrolizidine has been successfully reported starting from D-glycero-D-gulo-heptono-1,4-lactone. nih.govox.ac.uk Other synthetic pathways utilize commercially available pyranosides, such as methyl α-d-glucopyranoside, to produce various stereoisomers of tetrahydroxylated pyrrolizidines. nih.gov

In PAs that are esterified, the necic acid portions are also derived from amino acids. For example, l-isoleucine, l-valine, l-leucine, and l-threonine (B559522) are precursors to various necic acids. nih.govmdpi.com

Elucidation of Key Enzymatic Steps in Pyrrolizidine Ring Assembly and Hydroxylation Patterns

The assembly of the pyrrolizidine ring and its subsequent hydroxylation involve several key enzymatic steps. While the initial steps are well-characterized, the specific enzymes responsible for the varied hydroxylation patterns in compounds like 1,2,6,7-Tetrahydroxypyrrolizidine are not all fully identified. nih.gov

The first committed step in PA biosynthesis is the formation of symmetric homospermidine. nih.gov This reaction is catalyzed by homospermidine synthase (HSS) , which transfers an aminobutyl group from spermidine to putrescine. cdnsciencepub.compnas.org Following this, homospermidine undergoes oxidation, a process catalyzed by a copper-containing amine oxidase recently named homospermidine oxidase (HSO) . wikipedia.orgoup.com This enzyme catalyzes two discrete oxidation steps to form 4,4´-iminodibutanal, which then spontaneously cyclizes to form the initial pyrrolizidine structure, pyrrolizidine-1-carbaldehyde. nih.govoup.com This intermediate is likely reduced by an alcohol dehydrogenase to yield 1-hydroxymethylpyrrolizidine, the basic necine structure. nih.gov

Further modifications, including desaturation and hydroxylation, create the diversity of necine bases. wikipedia.orgnih.gov Hydroxylation is a frequent modification, most commonly occurring at the C-7 position. nih.govresearchgate.net Less frequently, hydroxyl groups are added at the C-2 or C-6 positions, leading to tri-hydroxylated necine bases. nih.govmdpi.com The specific enzymes catalyzing the multiple hydroxylations required to form 1,2,6,7-Tetrahydroxypyrrolizidine from the basic necine core in plants remain largely uncharacterized. nih.gov

In some bacteria, the pyrrolizidine skeleton is formed through a different pathway involving a non-ribosomal peptide synthetase (NRPS) and a Baeyer-Villiger monooxygenase. ijournals.cnug.edu.ghacs.org

Table 1: Key Enzymes in Pyrrolizidine Alkaloid Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product | Function |

| Homospermidine Synthase | HSS | Putrescine, Spermidine | Homospermidine | Catalyzes the first committed step in the biosynthesis of the necine base. nih.govpnas.org |

| Homospermidine Oxidase | HSO | Homospermidine | 4,4´-iminodibutanal | Catalyzes the double-oxidation of homospermidine, leading to cyclization. oup.com |

| Alcohol Dehydrogenase | ADH (putative) | Pyrrolizidine-1-carbaldehyde | 1-Hydroxymethylpyrrolizidine | Reduces the aldehyde to form the primary alcohol of the necine base. nih.gov |

| Cytochrome P450 Monooxygenases | CYP450 | Necine Base | Hydroxylated Necine Base | Believed to be involved in the hydroxylation and desaturation steps of the pyrrolizidine ring. wikipedia.org |

| Non-ribosomal Peptide Synthetase | NRPS | Amino Acids | Peptide intermediate | Assembles the backbone in some bacterial PA biosynthesis pathways. ijournals.cnug.edu.gh |

| Baeyer-Villiger Monooxygenase | BVMO | Indolizidine intermediate | Pyrrolizidine core | Catalyzes ring formation in some bacterial PA biosynthesis pathways. ijournals.cnacs.org |

Biotransformation and Degradation Studies of Natural Pyrrolizidines (e.g., rosmarinine (B1680723) degradation)

The biotransformation of pyrrolizidine alkaloids is a critical area of study, as metabolism dictates their biological activity. In animals and humans, three main metabolic pathways have been identified: hydrolysis, N-oxidation, and oxidation to dehydropyrrolizidine alkaloids (DHPAs). nih.govmdpi.comnih.gov

Hydrolysis: Carboxylesterases in the liver can cleave the ester bonds of PAs, breaking them down into their constituent necine bases and necic acids. This is generally considered a detoxification pathway. nih.govnih.gov

N-oxidation: The tertiary nitrogen of the necine base can be oxidized to form a PA N-oxide. This reaction increases water solubility, facilitating excretion, and is also viewed as a detoxification route. mdpi.com

Oxidation (Dehydrogenation): Cytochrome P450 enzymes (primarily CYP3A and CYP2B) in the liver can oxidize the necine base to form highly reactive pyrrolic esters, or DHPAs. wikipedia.orgnih.gov These reactive metabolites are responsible for the toxic effects associated with many PAs, as they can form adducts with cellular macromolecules like proteins and DNA. nih.govnih.gov

Studies on the degradation of natural PAs provide insight into the formation of polyhydroxylated variants. A notable example is the degradation of rosmarinine, a macrocyclic PA. tandfonline.com Rosmarinine can be chemically converted to the toxic PA senecionine (B1681732). Subsequent hydrolysis of senecionine and reaction with acetic anhydride (B1165640) leads to the formation of a novel tetrahydroxypyrrolizidine alkaloid, 1-hydroxymethyl-2,3,5,6,7,7a-hexahydropyrrolizidine-1,2,7-triol. tandfonline.com This demonstrates that complex PAs can serve as precursors for the generation of new polyhydroxylated structures.

Environmental factors also influence PA stability. A study on 15 different PAs found that while they were stable under neutral and acidic conditions, they degraded significantly in alkaline environments within 24 hours. nih.gov In ruminant animals like cattle, the rumen microbiome can extensively metabolize PAs, often by reducing the double bond in the necine base, which is considered a detoxification step as it forms less toxic, saturated platynecine-type structures. acs.org

Genetic and Genomic Investigations into Biosynthetic Gene Clusters

Genetic and genomic studies have begun to unravel the blueprint for PA biosynthesis at the molecular level. A significant discovery was the evolutionary origin of homospermidine synthase (HSS) , the key enzyme committing precursors to the PA pathway. pnas.org The gene for HSS was found to have evolved from the highly conserved deoxyhypusine (B1670255) synthase (DHS) gene. pnas.org DHS is an essential enzyme in primary metabolism across all eukaryotes, involved in the activation of a translation initiation factor. This finding provides direct evidence for the recruitment of an essential gene from primary metabolism to create a key step in a secondary metabolic pathway for chemical defense. pnas.org

While the full biosynthetic gene clusters (BGCs) for PAs in plants are still being elucidated, significant progress has been made in bacteria. The discovery of PAs of bacterial origin, such as bohemamines and legonmycins, has led to the identification of their corresponding BGCs. ijournals.cnug.edu.ghacs.org These bacterial clusters often feature a non-ribosomal peptide synthetase (NRPS) and a Baeyer-Villiger monooxygenase (BVMO) , which work in concert to assemble the pyrrolizidine core from amino acid precursors. ug.edu.ghacs.orgnih.gov The identification of these clusters, some of which are "silent" under standard laboratory conditions, suggests that bacteria are a potentially rich and untapped source of novel PAs. ijournals.cnresearchgate.net

Future Research Directions and Unexplored Avenues for 1,2,6,7 Tetrahydroxypyrrolizidine and Polyhydroxylated Pyrrolizidines

Advancements in Asymmetric and Stereoselective Synthesis Methodologies

The complex, stereochemically rich structure of 1,2,6,7-Tetrahydroxypyrrolizidine and its analogs presents a significant synthetic challenge. Future research will undoubtedly focus on the development of more efficient and highly stereoselective synthetic routes. Current strategies often employ chiral precursors, such as D-glycero-D-gulo-heptono-1,4-lactone, to achieve the desired stereochemistry. researchgate.netox.ac.uk

Key areas for advancement include:

Novel Catalytic Methods: The development of new catalytic systems for asymmetric synthesis is a primary goal. This includes the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. rsc.org Dynamic kinetic resolution (DKR), which can theoretically convert a racemic mixture entirely into a single enantiomer, is a powerful approach that warrants further exploration in the synthesis of complex PPAs. princeton.edu

Flexible Synthetic Strategies: Researchers are working on flexible synthetic strategies that can be adapted to produce a variety of PPA stereoisomers from a common intermediate. nih.govresearchgate.net This allows for the systematic exploration of structure-activity relationships. Methodologies like ring-closing metathesis (RCM) followed by transannular cyclization have shown promise in creating the bicyclic pyrrolizidine (B1209537) core. nih.govacs.org Other innovative approaches include transannular iodoamination with concomitant N-debenzylation. nih.gov

Use of Readily Available Starting Materials: The use of commercially available and inexpensive starting materials, such as pyranosides or sugars like D-fructose, is crucial for making these synthetic routes more practical and scalable. nih.govpsu.edu

| Synthetic Strategy | Key Features | Relevant Precursors |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules. | D-glycero-D-gulo-heptono-1,4-lactone, D-fructose, L-pyroglutamic acid |

| Asymmetric Catalysis | Employs chiral catalysts to control stereochemistry. | Proline-based catalysts, metal complexes |

| Ring-Closing Metathesis (RCM) | Forms cyclic structures, including the pyrrolizidine core. | Diene precursors |

| Tandem Reactions | Multiple bond-forming events in a single step. | Allenic oximes, nitroalkenes |

Deeper Elucidation of Complex Natural Biosynthetic Pathways and Regulatory Mechanisms

While the general biosynthetic pathway for the necine base of pyrrolizidine alkaloids is understood to originate from amino acids like ornithine via intermediates such as putrescine and spermidine (B129725), the specific enzymatic steps leading to the highly hydroxylated structures like 1,2,6,7-Tetrahydroxypyrrolizidine remain largely uncharacterized. researchgate.netnih.govnih.gov The enzyme homospermidine synthase is known to catalyze the first committed step in this pathway. researchgate.netmdpi.com

Future research in this area should focus on:

Identification and Characterization of Enzymes: Identifying and characterizing the specific oxidases, hydroxylases, and transferases involved in the later, more complex stages of PPA biosynthesis is a critical next step. csic.es This knowledge could enable the chemoenzymatic synthesis of these compounds.

Regulatory Mechanisms: Understanding how plants regulate the production and accumulation of these alkaloids is essential. researchgate.net Biosynthesis is known to occur in the roots, with subsequent translocation to other parts of the plant. nih.gov Investigating the genetic and environmental factors that influence these processes could have implications for agriculture and food safety. researchgate.net

Evolution of Biosynthetic Pathways: Studying the evolution of these pathways in different plant families, such as Boraginaceae, Asteraceae, and Fabaceae, can provide insights into the diversity of PPA structures found in nature. researchgate.netnih.govmdpi.com

Rational Design of Novel Enzyme Inhibitors Based on Detailed Structure-Activity Principles

Polyhydroxylated pyrrolizidines are potent inhibitors of glycosidases, enzymes crucial for many biological processes. nih.govrsc.org This inhibitory activity makes them attractive candidates for the development of new therapeutic agents. nih.govresearchgate.netnih.gov

Future research will focus on:

Detailed Structure-Activity Relationship (SAR) Studies: A systematic investigation of how the stereochemistry and substitution pattern of the pyrrolizidine ring affect inhibitory potency and selectivity is needed. researchgate.netscispace.com For instance, even minor changes in the orientation of hydroxyl groups can significantly alter the inhibitory profile of a PPA. nih.gov The synthesis of a wide range of analogs is crucial for these studies. tandfonline.comnih.gov

Targeting Specific Glycosidases: The goal is to design PPAs that selectively inhibit a single glycosidase enzyme to minimize off-target effects. This requires a deep understanding of the enzyme's active site and the binding mode of the inhibitor.

Development of Dual-Activity Inhibitors: There is growing interest in developing compounds that can inhibit multiple targets involved in a particular disease. For example, polyhydroxylated pyrrolidines that inhibit both α-glucosidase and aldose reductase are being investigated for the treatment of diabetes. nih.gov

| Compound/Analog | Target Enzyme(s) | Potential Therapeutic Application |

| Alexine (B40350) and Australine (B55042) | Glycosidases | Antiviral (including anti-HIV) nih.govresearchgate.net |

| Hyacinthacines | Glycosidases | Type II Diabetes researchgate.net |

| Polyhydroxylated Pyrrolidines | α-Glucosidase, Aldose Reductase | Diabetes and its complications nih.gov |

Exploration of New Natural Sources and Undiscovered Structural Analogues

The discovery of new polyhydroxylated pyrrolizidines from natural sources continues to expand the structural diversity of this class of compounds.

Future efforts in this area will involve:

Bioprospecting: A systematic search for PPAs in a wider range of plant species, particularly within families known to produce these alkaloids like Boraginaceae, Fabaceae, and Asteraceae, is warranted. nih.govmdpi.comontosight.ai Plants from the genera Castanospermum and Alexa have been particularly rich sources of these compounds. nih.gov

Isolation from Novel Organisms: Exploring other organisms, such as fungi and bacteria, for the presence of PPAs could lead to the discovery of entirely new structural motifs with unique biological activities. researchgate.net

Characterization of New Analogues: The isolation and structural elucidation of new analogues, such as casuarine (B1244732) from Casuarina equisetifolia, provide valuable additions to the library of known PPAs and offer new starting points for SAR studies. psu.edugoogle.com The discovery of various stereoisomers of alexine and australine highlights the subtle structural variations that can exist in nature. tandfonline.com

Integration of Computational Chemistry with Experimental Studies for Predictive Research and Hypothesis Generation

Computational chemistry is becoming an indispensable tool in the study of complex molecules like 1,2,6,7-Tetrahydroxypyrrolizidine. scirp.orgnih.gov

Future research will increasingly rely on the integration of computational and experimental approaches:

Conformational Analysis and Stereochemical Assignment: Computational methods, such as Density Functional Theory (DFT) calculations, can be used to predict the stable conformations of PPAs and to help assign the stereochemistry of newly isolated compounds. uca.edu.ar This is particularly important for these flexible bicyclic systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can identify the key structural features that are most important for biological activity, guiding the design of more potent and selective inhibitors. nih.gov

Molecular Docking and Dynamics Simulations: These techniques can be used to model the binding of PPAs to the active sites of their target enzymes, providing insights into the molecular basis of their inhibitory activity. mdpi.com This information is invaluable for the rational design of new inhibitors. The correlation between docking scores and experimentally observed inhibitory activity can validate these computational models as predictive tools. mdpi.com

By combining these advanced synthetic, biosynthetic, and computational approaches, researchers can accelerate the discovery and development of new polyhydroxylated pyrrolizidine alkaloids with significant therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,6,7-Tetrahydroxypyrrolizidine, and what key reaction conditions are required?

- Methodological Answer : The compound is synthesized via lactone intermediates, such as D-Glycero-D-Gulo-Heptono-1,4-Lactone, through stereoselective hydroxylation and cyclization. Critical steps include acid-catalyzed ring opening followed by reductive amination. Purification often involves column chromatography (silica gel, methanol/chloroform eluent) and crystallization . Key reaction parameters (pH, temperature) must be tightly controlled to avoid epimerization.

Q. How is structural characterization of 1,2,6,7-Tetrahydroxypyrrolizidine performed to confirm its stereochemistry?

- Methodological Answer :

- 1H/13C NMR : Assign hydroxyl and pyrrolizidine ring protons (e.g., δ 3.2–4.1 ppm for equatorial hydroxyls; δ 1.8–2.5 ppm for axial protons). Coupling constants () differentiate cis/trans configurations .

- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error.

- IR : Detect hydroxyl stretching (~3200–3500 cm⁻¹) and cyclic amine bands (~1650 cm⁻¹) .

Q. What biological activities have been reported for 1,2,6,7-Tetrahydroxypyrrolizidine, and what assays are used to evaluate them?

- Methodological Answer : The compound inhibits human liver glycosidases (e.g., α-mannosidase) via transition-state mimicry. Standard assays:

- Enzyme Inhibition : Pre-incubate with glycosidase (pH 5.0 buffer, 37°C), measure residual activity using p-nitrophenyl glycoside substrates (absorbance at 405 nm) .

- IC50 Determination : Use non-linear regression of dose-response curves (GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported glycosidase inhibition data for 1,2,6,7-Tetrahydroxypyrrolizidine across studies?

- Methodological Answer : Discrepancies may arise from enzyme source variability (e.g., recombinant vs. tissue-extracted) or assay conditions (pH, cofactors). To address:

- Standardize Assays : Use recombinant enzymes (e.g., UNIPROT-sourced) with defined kinetic parameters.

- Cross-Validation : Compare results with structurally related inhibitors (e.g., castanospermine) and employ isothermal titration calorimetry (ITC) to validate binding constants .

Q. What strategies optimize the stereochemical yield of 1,2,6,7-Tetrahydroxypyrrolizidine during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Introduce temporary protecting groups (e.g., benzyl ethers) to direct hydroxylation stereochemistry .

- Catalytic Asymmetric Reduction : Use Ru-BINAP catalysts for enantioselective hydrogenation of intermediate ketones .

- Yield Monitoring : Track intermediates via LC-MS (C18 column, 0.1% formic acid mobile phase) to optimize stepwise conversions .

Q. How do researchers assess the in vivo toxicity profile of 1,2,6,7-Tetrahydroxypyrrolizidine given its structural similarity to hepatotoxic pyrrolizidine alkaloids?

- Methodological Answer :

- In Vitro Cytotoxicity : Screen against HepG2 cells (MTT assay, 48h exposure).

- In Vivo Models : Administer to rodents (oral gavage, 10–100 mg/kg) with liver histopathology (H&E staining) and serum ALT/AST measurements at 7/14 days .

- Metabolite Profiling : Identify N-oxides via LC-QTOF-MS to assess metabolic activation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.